4-(2-methoxypropan-2-yl)benzaldehyde
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Overview
Description
4-(2-Methoxypropan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxypropan-2-yl)benzaldehyde typically involves the alkylation of benzaldehyde with 2-methoxypropane. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzaldehyde and facilitate the nucleophilic attack on the 2-methoxypropane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypropan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-methoxypropan-2-yl)benzoic acid.
Reduction: 4-(2-methoxypropan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxypropan-2-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxypropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. Additionally, the methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)benzaldehyde: Similar structure but with an ethyl group instead of a propan-2-yl group.
4-(2-Methoxypropyl)benzaldehyde: Similar structure but with a propyl group instead of a propan-2-yl group.
4-(2-Methoxybutan-2-yl)benzaldehyde: Similar structure but with a butan-2-yl group instead of a propan-2-yl group.
Uniqueness
4-(2-Methoxypropan-2-yl)benzaldehyde is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
116473-61-1 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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